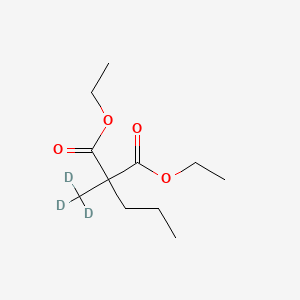
5-Benciloxiomeprazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemistry: 5-Benzyloxy Omeprazole is used as an intermediate in the synthesis of various chemical compounds.
Biology: In biological research, 5-Benzyloxy Omeprazole is used to study the effects of proton pump inhibitors on cellular processes. It helps in understanding the mechanism of action of these inhibitors and their impact on cellular functions .
Medicine: The compound is investigated for its potential therapeutic applications beyond its use as a proton pump inhibitor. Research is ongoing to explore its efficacy in treating other conditions such as inflammatory diseases and cancer .
Industry: In the pharmaceutical industry, 5-Benzyloxy Omeprazole is used as a reference standard for quality control and method validation. It ensures the consistency and reliability of pharmaceutical products containing Omeprazole derivatives .
Mecanismo De Acción
Target of Action
The primary target of 5-Benzyloxy Omeprazole, similar to Omeprazole, is the H+/K+ ATPase pump . This pump, also known as the proton pump , is located on the luminal surface of the gastric parietal cells . It plays a crucial role in the final step of gastric acid secretion .
Mode of Action
5-Benzyloxy Omeprazole, like Omeprazole, is a proton pump inhibitor (PPI) . It works by irreversibly binding to and inhibiting the H+/K+ ATPase pump . This inhibition effectively blocks gastric acid secretion, leading to a decrease in gastric acidity .
Biochemical Pathways
The inhibition of the proton pump by 5-Benzyloxy Omeprazole affects the biochemical pathway of gastric acid secretion . This results in a decrease in gastric acid hypersecretion, which is beneficial in the treatment of conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and other diseases characterized by the oversecretion of gastric acid .
Pharmacokinetics
Omeprazole is rapidly absorbed and is primarily metabolized by the liver via the CYP2C19 and CYP3A4 enzymes . The pharmacokinetics of Omeprazole can be influenced by genetic polymorphisms in CYP2C19, leading to variability in metabolism among individuals .
Result of Action
The inhibition of gastric acid secretion by 5-Benzyloxy Omeprazole leads to a decrease in gastric acidity. This can promote the healing of tissue damage and ulcers caused by gastric acid and H. pylori infection . It can also reduce symptoms associated with GERD, such as heartburn .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyloxy Omeprazole typically involves the following steps:
Starting Material: The synthesis begins with Omeprazole as the starting material.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction.
Reaction Conditions: The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures (around 80-100°C) to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of 5-Benzyloxy Omeprazole follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to maintain consistent reaction conditions and improve yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high-purity 5-Benzyloxy Omeprazole.
Análisis De Reacciones Químicas
Types of Reactions: 5-Benzyloxy Omeprazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed for reduction reactions.
Substitution: Nucleophiles such as alkoxides or amines are used for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of 5-Benzyloxy Omeprazole .
Comparación Con Compuestos Similares
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Esomeprazole: An enantiomer of Omeprazole with improved pharmacokinetic properties.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Pantoprazole: Known for its longer duration of action compared to Omeprazole.
Uniqueness of 5-Benzyloxy Omeprazole: This modification allows for more versatile use in scientific research and industrial applications .
Propiedades
IUPAC Name |
2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-phenylmethoxy-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-15-12-24-21(16(2)22(15)28-3)14-30(27)23-25-19-10-9-18(11-20(19)26-23)29-13-17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFHBARHZCYCPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661806 |
Source


|
| Record name | 6-(Benzyloxy)-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215799-39-5 |
Source


|
| Record name | 6-(Benzyloxy)-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Benzyloxy-[7-13C]benzaldehyde](/img/structure/B562242.png)
![Anisaldehyde-[7-13C]](/img/structure/B562243.png)
![4-Methoxy-[7-13C]benzyl Alcohol](/img/structure/B562244.png)
![Methyl 4-Methoxy-[7-13C]-benzoate](/img/structure/B562245.png)










